molecular formula C23H25F2N3O2S B2772566 1-(3,4-Difluorophenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one CAS No. 1705436-96-9

1-(3,4-Difluorophenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one

Cat. No.: B2772566
CAS No.: 1705436-96-9
M. Wt: 445.53
InChI Key: ITXHJLYPGPNRLZ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C23H25F2N3O2S and its molecular weight is 445.53. The purity is usually 95%.
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Biological Activity

The compound 1-(3,4-Difluorophenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SAR).

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H20F2N2O2S\text{C}_{19}\text{H}_{20}\text{F}_2\text{N}_2\text{O}_2\text{S}

This compound features a difluorophenyl moiety, an imidazolidinone core, and a thiazepan ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound's effectiveness was evaluated using MTT assays against several cancer cell lines. Results showed that modifications in the aryl substituents significantly influenced cytotoxic potency. Electron-withdrawing groups increased activity compared to electron-donating groups .
CompoundCell LineIC50 (μM)
7sHCT-1166.90
DoxorubicinHCT-11611.26

This table highlights the enhanced activity of derivatives containing electron-withdrawing groups compared to established chemotherapeutics like doxorubicin.

Antibacterial Activity

The compound's antibacterial properties were also investigated. It was found to exhibit moderate activity against various Gram-positive and Gram-negative bacteria.

  • Antimicrobial Screening : The compound was screened against ESKAPE pathogens, which are notorious for their antibiotic resistance. The results indicated variable potency patterns depending on the structural modifications made to the thiazepan and imidazolidinone moieties .
Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity.
  • Thiazepan Modifications : Alterations in the thiazepan structure can significantly affect both anticancer and antibacterial activities.
  • Imidazolidinone Core : The imidazolidinone scaffold is essential for maintaining biological activity; modifications here may lead to loss of efficacy .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various analogs of thiazolidinones and evaluated their biological activities against cancer cell lines and bacterial strains. Compounds with similar structural motifs demonstrated promising results in inhibiting tumor growth and bacterial proliferation .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N3O2S/c1-16-4-2-3-5-18(16)21-8-9-26(12-13-31-21)22(29)15-27-10-11-28(23(27)30)17-6-7-19(24)20(25)14-17/h2-7,14,21H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXHJLYPGPNRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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